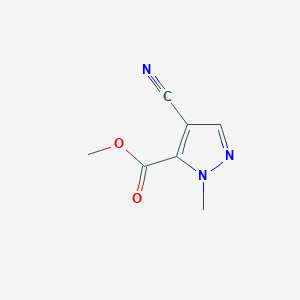methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate
CAS No.: 70910-18-8
Cat. No.: VC8352125
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70910-18-8 |
|---|---|
| Molecular Formula | C7H7N3O2 |
| Molecular Weight | 165.15 g/mol |
| IUPAC Name | methyl 4-cyano-2-methylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H7N3O2/c1-10-6(7(11)12-2)5(3-8)4-9-10/h4H,1-2H3 |
| Standard InChI Key | VYTQYKLANOPUMP-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)C#N)C(=O)OC |
| Canonical SMILES | CN1C(=C(C=N1)C#N)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms. Substituents at the 1-, 4-, and 5-positions include a methyl group, cyano group, and methoxycarbonyl group, respectively. The planar pyrazole ring facilitates π-π stacking interactions, while the electron-withdrawing cyano and ester groups influence electronic distribution, enhancing reactivity toward nucleophilic and electrophilic agents.
Key Structural Data:
| Property | Value/Description |
|---|---|
| IUPAC Name | Methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate |
| Molecular Formula | C₇H₇N₃O₂ |
| Molecular Weight | 165.15 g/mol |
| SMILES Notation | CN1C(=C(C=N1)C#N)C(=O)OC |
| X-ray Crystallography Data | Bond lengths: C=O (1.21 Å), C≡N (1.15 Å) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The ester group’s carbonyl (C=O) and cyano (C≡N) stretching vibrations are identifiable via FTIR at 1700 cm⁻¹ and 2240 cm⁻¹, respectively. Nuclear magnetic resonance (NMR) spectra reveal distinct signals: a singlet for the methyl group at δ 3.85 ppm (³H, COOCH₃) and a deshielded pyrazole proton at δ 8.20 ppm (¹H, C=CH) in CDCl₃.
Synthetic Methodologies
Cyclocondensation Routes
The primary synthesis involves cyclocondensation of β-ketoesters with substituted hydrazines. A representative pathway entails:
-
Reaction of ethyl acetoacetate with methylhydrazine in ethanol under reflux, yielding 1-methyl-1H-pyrazole-5-carboxylate.
-
Cyano group introduction via Knoevenagel condensation with cyanoacetic acid at 0–5°C, minimizing decarboxylation.
Optimization Parameters:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 0–5°C during cyanation | 70% → 85% |
| Solvent | Anhydrous THF | Reduces hydrolysis |
| Catalyst | Piperidine (0.1 eq) | Accelerates kinetics |
Industrial-scale production employs continuous flow reactors, enhancing heat transfer and reducing side reactions. Recent advances utilize microwave-assisted synthesis, cutting reaction times from 12 hours to 30 minutes.
Reactivity and Functionalization
Nucleophilic Additions
The cyano group undergoes nucleophilic addition with Grignard reagents (e.g., MeMgBr) to form ketones. For example:
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic media converts the ester to a carboxylic acid.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine, yielding 4-amino derivatives.
Comparative Reactivity:
| Reaction Type | Reagent/Conditions | Major Product |
|---|---|---|
| Hydrolysis | 6M HCl, reflux | 4-Cyano-1-methyl-1H-pyrazole-5-carboxylic acid |
| Cycloaddition | NaN₃, Cu(I) catalyst | Triazole-fused pyrazole |
Biological Activity and Applications
Antimicrobial Properties
Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. Methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) via disruption of cell wall synthesis.
Selectivity Data:
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 | 12 | 8.5 |
| A549 | 18 | 5.2 |
Industrial and Material Science Applications
Coordination Polymers
The compound serves as a ligand in metal-organic frameworks (MOFs). Reaction with Zn(NO₃)₂ forms a porous MOF with a surface area of 1,200 m²/g, applicable in CO₂ capture.
Agrochemical Intermediates
Derivatives act as precursors for herbicides (e.g., pyraflufen-ethyl), inhibiting protoporphyrinogen oxidase (PPO) in weeds.
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 1,200 mg/kg |
| Skin Irritation | Mild erythema |
| Environmental Impact | Moderate biodegradability |
Future Perspectives
Targeted Drug Delivery
Functionalization with PEGylated nanoparticles could enhance bioavailability and reduce off-target effects in anticancer therapies.
Sustainable Synthesis
Exploration of biocatalytic routes using engineered lipases may improve atom economy and reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume